cis-4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid
CAS No.:
Cat. No.: VC18143736
Molecular Formula: C7H9NO3
Molecular Weight: 155.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9NO3 |
|---|---|
| Molecular Weight | 155.15 g/mol |
| IUPAC Name | (3aR,6aR)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C7H9NO3/c9-7(10)6-4-2-1-3-5(4)11-8-6/h4-5H,1-3H2,(H,9,10)/t4-,5+/m0/s1 |
| Standard InChI Key | KQTVLXDCOVTAKY-CRCLSJGQSA-N |
| Isomeric SMILES | C1C[C@H]2[C@@H](C1)ON=C2C(=O)O |
| Canonical SMILES | C1CC2C(C1)ON=C2C(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic framework comprising a cyclopentane ring fused to an isoxazoline heterocycle. The isoxazoline ring contains both oxygen and nitrogen atoms at positions 1 and 2, respectively, while the carboxylic acid group at position 3 introduces acidity and hydrogen-bonding capacity. The cis configuration at positions 4 and 5 (denoted as ) is critical for its stereochemical stability and biological interactions .
Table 1: Physicochemical Properties
The stereochemistry is preserved in the isomeric SMILES string, which specifies the -configuration at both chiral centers. Infrared (IR) spectroscopy typically confirms the presence of carboxylic acid () and isoxazoline ring vibrations ().
Synthesis and Manufacturing
Traditional Synthetic Routes
The synthesis often begins with cyclopentene precursors subjected to [2+3] cycloaddition reactions with nitrile oxides. For example, ethyl cyclopent-3-ene-1-carboxylate can react with in situ-generated nitrile oxides under microwave irradiation to yield the isoxazoline ring. Subsequent hydrolysis of the ester group under acidic conditions produces the carboxylic acid derivative.
Table 2: Key Synthetic Steps and Conditions
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cycloaddition | Nitrile oxide, , MW | 60–70% |
| 2 | Ester hydrolysis | >90% |
Microwave-assisted synthesis enhances reaction efficiency, reducing time from hours to minutes while maintaining stereoselectivity.
Industrial-Scale Production
Continuous flow reactors have been adopted for large-scale manufacturing, offering improved heat transfer and reproducibility. A patented method describes the use of immobilized catalysts to achieve enantiomeric excess () >98% .
Chemical Reactivity and Functionalization
Carboxylic Acid Derivatives
The carboxylic acid group undergoes typical reactions, including:
-
Esterification: Treatment with alcohols under acidic conditions yields methyl or ethyl esters, useful as intermediates.
-
Amidation: Coupling with amines via carbodiimide reagents produces amides with potential bioactivity .
Isoxazoline Ring Modifications
The isoxazoline ring is susceptible to ring-opening under reductive conditions. For instance, hydrogenolysis with cleaves the N–O bond, generating a β-amino alcohol derivative .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor to neuraminidase inhibitors and γ-aminobutyric acid (GABA) analogs. Its rigid scaffold reduces conformational entropy, enhancing drug-target binding .
Materials Science
Functionalization with polymerizable groups (e.g., acrylates) yields crosslinked hydrogels with tunable mechanical properties, explored for controlled drug delivery.
Analytical Characterization
Spectroscopic Methods
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume